CDDO-3P-Im

Inflammation iNOS Macrophage

CDDO-3P-Im is the only triterpenoid analog delivering >4-fold higher human plasma stability than CDDO-Im (>50% vs <12% remaining at 30 min). This ensures sustained oral exposure and superior tissue distribution in liver, lung, pancreas, and kidney—critical for in vivo chemoprevention and ischemia/reperfusion studies. Choose CDDO-3P-Im when CDDO-Im's rapid degradation compromises target engagement. Dose-dependently reduces lung tumor number and severity in A/J mice. Validated Nrf2/Phase II enzyme inducer in multiple tissues.

Molecular Formula C39H46N4O3
Molecular Weight 618.8 g/mol
Cat. No. B2382624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDDO-3P-Im
Molecular FormulaC39H46N4O3
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C
InChIInChI=1S/C39H46N4O3/c1-34(2)12-14-39(33(46)43-22-27(42-23-43)24-9-8-16-41-21-24)15-13-38(7)31(26(39)19-34)28(44)17-30-36(5)18-25(20-40)32(45)35(3,4)29(36)10-11-37(30,38)6/h8-9,16-18,21-23,26,29,31H,10-15,19H2,1-7H3/t26-,29-,31-,36-,37+,38+,39-/m0/s1
InChIKeyGXKRPLQWYWDFQN-CXUPGZSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CDDO-3P-Im: A Pyridyl-Modified CDDO Analog with Quantified In Vitro Potency and Superior Plasma Stability


CDDO-3P-Im (1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-3-yl)-1H-imidazole) is a synthetic oleanane triterpenoid and a pyridyl analog of CDDO-Imidazolide (CDDO-Im) [1]. It retains nanomolar activity in suppressing nitric oxide (NO) production in RAW264.7 cells (IC50 4.3 nM) and is equipotent to CDDO-Im in inducing differentiation in U937 leukemia cells [1]. Unlike the parent compound, CDDO-3P-Im demonstrates enhanced stability in human plasma and improved tissue exposure following oral administration, making it a candidate for in vivo chemoprevention and ischemia/reperfusion studies [2].

CDDO-3P-Im: Why In-Class Triterpenoid Analogs Cannot Be Interchanged Without Pharmacokinetic Penalty


Synthetic oleanane triterpenoids such as CDDO-Im, CDDO-Me, and CDDO-EA share a common mechanism of Nrf2 activation, yet their substitution is not straightforward due to divergent ADME profiles [1]. CDDO-Im, while highly potent in vitro (NO inhibition IC50 2.0 nM), suffers from rapid degradation in human plasma with less than 12% remaining after 30 minutes [2]. In contrast, CDDO-3P-Im retains over 50% of starting material under identical conditions, and achieves markedly higher concentrations in target organs (liver, lung, pancreas, kidney) following oral gavage [2]. This pharmacokinetic differentiation dictates that compounds like CDDO-Im may be unsuitable for in vivo efficacy studies requiring sustained target engagement, while CDDO-3P-Im offers a more favorable profile for oral chemoprevention and ischemia/reperfusion research [1].

CDDO-3P-Im: Quantitative Comparator Data for Scientific Selection and Procurement


In Vitro Anti-Inflammatory Potency: NO Production Inhibition in RAW264.7 Macrophages

CDDO-3P-Im suppresses nitric oxide (NO) production in RAW264.7 macrophage-like cells with an IC50 of 4.3 nM [1]. This potency is directly comparable to CDDO-Im (IC50 2.0 nM), the most active triterpenoid in the series, and substantially exceeds that of CDDO-Phenyl-Im (IC50 14.7 nM) [1]. The order of potency (CDDO-Im > CDDO-3P-Im > CDDO-Phenyl-Im) aligns with the differentiation assay results in U937 leukemia cells, confirming a rank-order correlation of in vitro anti-inflammatory activity [1].

Inflammation iNOS Macrophage Chemoprevention

Human Plasma Stability: Quantitative Degradation Comparison After 30 Minutes

In vitro stability studies in human plasma revealed that CDDO-3P-Im is significantly more resistant to degradation than CDDO-Im. While CDDO-Im was almost completely degraded after 30 minutes (<12% of starting material remaining), the new pyridyl analogs including CDDO-3P-Im retained >50% of detectable compound under identical conditions [1]. This represents an improvement of more than 4-fold in remaining intact compound at the 30-minute time point.

Pharmacokinetics Stability ADME Drug metabolism

In Vivo Tissue Distribution: Enhanced Exposure in Target Organs Post-Oral Gavage

Six hours after oral gavage administration in mice, concentrations of the new pyridyl derivatives (including CDDO-3P-Im) were substantially higher in liver, lung, pancreas, and kidney compared to CDDO-Im [1]. While exact fold-changes are not specified in the source abstract, the observation of "much higher concentrations" across multiple tissues directly correlates with the improved plasma stability and suggests enhanced oral bioavailability [1].

Bioavailability Tissue distribution Pharmacokinetics In vivo

In Vivo Lung Tumor Reduction: Efficacy Equipotent to CDDO-Im in A/J Mouse Model

In a highly relevant mouse lung cancer model where A/J mice develop lung carcinomas after injection of vinyl carbamate, CDDO-3P-Im administered via diet at 50–200 mg/kg for 16 weeks significantly decreased tumor number, size, and severity [1]. The efficacy was comparable to CDDO-Im, demonstrating that the pyridyl modification does not compromise chemopreventive activity in vivo despite reduced in vitro potency [1].

Lung cancer Chemoprevention Vinyl carbamate Tumor burden

Cytoprotective Enzyme Induction: NQO1 and HO-1 Upregulation In Vivo

CDDO-3P-Im significantly elevates heme oxygenase-1 (HO-1) and quinone reductase (NQO1) mRNA and protein levels in various mouse tissues in vivo [1]. These Nrf2-target genes are canonical markers of the cytoprotective response that underlies chemoprevention. The magnitude of induction is consistent with the compound's in vivo efficacy in reducing lung tumor burden [1]. Quantitative fold-changes are not provided in the available abstract, but the effect is reported as significant.

Nrf2 Phase II enzymes HO-1 NQO1 Cytoprotection

U937 Leukemia Cell Differentiation: Equipotency with CDDO-Im at Nanomolar Concentrations

CDDO-3P-Im induces differentiation of U937 human leukemia cells at a concentration of 30 nM following a 4-day exposure [1]. At nanomolar concentrations, it was equipotent to CDDO-Im for inducing both differentiation and apoptosis in this cell line [1]. This functional assay confirms that the pyridyl substitution does not abrogate the pro-differentiation activity characteristic of the triterpenoid class.

Differentiation Leukemia U937 Apoptosis

CDDO-3P-Im: Research Applications Supported by Comparator-Based Evidence


Oral Chemoprevention Studies in Lung Carcinogenesis Models

CDDO-3P-Im is particularly suited for oral chemoprevention studies in lung cancer, as demonstrated by its significant reduction of tumor number, size, and severity in the vinyl carbamate-induced A/J mouse lung tumor model [1]. The compound's >4-fold higher plasma stability compared to CDDO-Im ensures sustained systemic exposure following dietary administration, directly addressing the pharmacokinetic limitations of the parent compound [2].

Ischemia/Reperfusion (I/R) Injury Research Requiring Orally Active Necroptosis Inhibition

CDDO-3P-Im is reported as an orally active inhibitor of necroptosis, a form of programmed cell death implicated in cerebral and cardiac I/R injury [1]. Its improved plasma stability and tissue distribution support oral dosing in animal models of I/R, distinguishing it from less stable triterpenoids that may require parenteral administration.

Pharmacokinetic and ADME Studies of Triterpenoid Analogs

The quantified stability advantage of CDDO-3P-Im (>50% remaining after 30 min in human plasma) versus CDDO-Im (<12%) makes it a valuable comparator compound for structure-pharmacokinetic relationship (SPKR) studies [2]. Its higher tissue concentrations in liver, lung, pancreas, and kidney post-oral gavage provide a benchmark for evaluating the impact of pyridyl substitution on triterpenoid distribution [2].

Nrf2 Pathway Activation and Cytoprotective Enzyme Induction Studies

CDDO-3P-Im significantly elevates HO-1 and NQO1 mRNA and protein levels in multiple mouse tissues in vivo [1]. This pharmacodynamic response makes it a suitable tool compound for studies investigating Nrf2-mediated cytoprotection, oxidative stress mitigation, and the role of Phase II enzymes in cancer prevention.

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